Savoxepin - 79262-46-7

Savoxepin

Catalog Number: EVT-437970
CAS Number: 79262-46-7
Molecular Formula: C25H26N2O
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

Savoxepin can be synthesized through several chemical pathways, often involving multi-step reactions that combine various organic compounds. The synthesis typically begins with the formation of a central tricyclic structure, which is then functionalized to produce the final compound.

Technical Details

The synthesis may involve:

  • Cyclization reactions to form the tricyclic core.
  • Substitution reactions to introduce functional groups that enhance its pharmacological properties.
  • Purification techniques such as recrystallization or chromatography to ensure high purity levels.

These methods are crucial for achieving the desired efficacy and safety profiles in subsequent applications.

Molecular Structure Analysis

Structure

Savoxepin's molecular structure features a tricyclic framework, characterized by three interconnected rings. This structure is pivotal for its interaction with neurotransmitter systems in the brain.

Data

  • Molecular Formula: C17H20N2O
  • Molecular Weight: Approximately 270.36 g/mol
  • Structural Representation: The specific arrangement of atoms can be depicted using chemical drawing software, illustrating the connectivity and spatial orientation of functional groups.
Chemical Reactions Analysis

Reactions

Savoxepin can undergo various chemical reactions that may include:

  • Hydrolysis: Involving the breakdown of the compound in the presence of water, which can affect its stability.
  • Oxidation-reduction reactions: These may alter its functional groups, impacting its biological activity.

Technical Details

The reaction mechanisms typically involve:

  • Nucleophilic attacks on electrophilic centers within the molecule.
  • Electrophilic aromatic substitution, allowing modifications to the aromatic rings present in Savoxepin.

Understanding these reactions is vital for predicting how Savoxepin might behave under physiological conditions or during drug formulation processes.

Mechanism of Action

Savoxepin exerts its effects primarily through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Process

  1. Reuptake Inhibition: Savoxepin inhibits the reuptake of serotonin and norepinephrine, increasing their availability in synaptic clefts.
  2. Receptor Interaction: It interacts with various receptors, including serotonin receptors, which contributes to its antidepressant effects.

Data

Research indicates that compounds similar to Savoxepin demonstrate significant improvements in mood disorders when administered at therapeutic doses, highlighting its potential utility in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and slightly soluble in water.

Chemical Properties

  • Stability: Savoxepin exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is an important characteristic that influences its formulation and storage conditions.

Relevant data from studies suggest that these properties are essential for determining appropriate dosages and delivery methods in therapeutic applications.

Applications

Savoxepin has been investigated for several scientific uses, primarily in treating mood disorders such as depression and anxiety.

Scientific Uses

  1. Antidepressant Therapy: Clinical trials have shown promising results in patients with major depressive disorder.
  2. Anxiolytic Effects: Its ability to modulate neurotransmitter levels suggests potential use in anxiety management.
  3. Research Tool: Savoxepin serves as a valuable compound for studying neurotransmitter dynamics and developing new antidepressant therapies.
Introduction to Savoxepin: A Pharmacological Overview

Historical Development and Discovery of Savoxepin

Savoxepin emerged from neuropharmacology research in the late 20th century as part of efforts to develop antipsychotics with improved receptor specificity. Patents filed in the 1980s reflect its development by European pharmaceutical researchers aiming to create compounds with potent neuroleptic-like effects [8]. Early preclinical studies demonstrated its high affinity for dopamine D₂ receptors, distinguishing it structurally and mechanistically from phenothiazine-derived antipsychotics [3] [6]. Phase II clinical trials were conducted in Europe during the early 1990s, focusing on acute schizophrenic psychoses and paranoid syndromes at doses ranging from 0.50 to 10 mg/day [6]. Despite initial interest, clinical development was discontinued without public disclosure of efficacy results or precise termination reasons [3] [8]. This abrupt cessation contrasts with the continued development and FDA approval of structurally distinct antipsychotics like risperidone (1993) and olanzapine (1996), highlighting savoxepin's unresolved translational pathway.

Table 1: Key Historical Milestones for Savoxepin Development

Year RangeDevelopment PhaseKey CharacteristicsStatus Outcome
1980sPreclinical ResearchIdentification of potent dopamine D₂ antagonismCompound patented
Early 1990sPhase II Clinical TrialsStudied in acute schizophrenia/paranoid syndromes (0.5-10 mg/day)Discontinued post-trial
Post-1990sResearch DiscontinuationLack of published efficacy/safety dataNo further development

Chemical Classification and Structural Uniqueness

Savoxepin belongs to the tetracyclic dibenzoxepino-azepine chemical class, characterized by a complex fused ring system. Its molecular formula is C₂₅H₂₆N₂O (free base, MW: 370.49 g/mol) or C₂₆H₃₀N₂O₄S (mesylate salt, MW: 466.59 g/mol), with the mesylate salt form (CAS: 79262-47-8) being commonly utilized in pharmaceutical research [3] [6]. The compound's systematic IUPAC name is 3-(Cyclopentylmethyl)-2,3,4,5-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-d]azepine-7-carbonitrile, reflecting three critical structural domains [6]:

  • Dibenzoxepine Core: A central oxygen-containing seven-membered heterocycle fused to benzene rings, providing rigidity and planar topography.
  • Azepine Moiety: A seven-membered nitrogen-containing ring facilitating dopamine receptor interaction.
  • Cyclopentylmethyl Substituent: An aliphatic chain with cyclopentyl group enhancing lipophilicity and CNS penetration.

The carbonitrile group at position 7 contributes to electronic distribution and binding affinity. Computational analysis (SMILES: N#CC1=CC2=C(OC3=C(C=CC=C3)C4=C2CCN(CC5CCCC5)CC4)C=C1) reveals moderate lipophilicity, predicting blood-brain barrier permeability [6]. Unlike tricyclic antidepressants such as doxepin—which primarily inhibit histamine H₁ receptors at low doses—savoxepin demonstrates >100-fold selectivity for D₂ receptors over H₁, 5-HT₂, or muscarinic sites [3] [7]. This receptor selectivity profile suggests a potentially favorable neurological side effect profile, though clinical confirmation remains absent.

Table 2: Structural Comparison of Savoxepin and Related Neuroactive Compounds

CompoundCore StructureKey Functional GroupsPrimary Target
SavoxepinTetracyclic dibenzoxepino-azepineCyclopentylmethyl, carbonitrileDopamine D₂ receptor
DoxepinTricyclic dibenzoxepineDimethylaminopropylideneH₁ histamine receptor / SERT
ClozapineTricyclic dibenzodiazepinePiperazinylDopamine D₄ / 5-HT₂A receptors
RisperidoneBenzisoxazole piperidineFluorophenyl, pyrimidinoneDopamine D₂ / 5-HT₂A receptors

Key Academic Debates and Research Gaps

The discontinuation of savoxepin’s clinical development has left several mechanistic and therapeutic questions unresolved:

  • Receptor Binding Kinetics: Preclinical data indicate savoxepin’s high D₂ affinity, but precise kinetic parameters (e.g., association/dissociation rates, inverse vs. partial agonism) remain unquantified. Modern PET imaging techniques—utilizing tracers like [¹¹C]raclopride—could elucidate its in vivo receptor occupancy dynamics and regional brain distribution, potentially explaining efficacy limitations observed in trials [7].

  • Metabolic Fate and Pharmacokinetics: No human ADME (Absorption, Distribution, Metabolism, Excretion) data exist. Cytochrome P450 involvement (particularly CYP2D6/3A4) is probable given structural similarities to other neuroleptics but requires experimental validation [4]. Comparative analysis with doxepin—extensively metabolized via CYP2D6—highlights a critical knowledge gap [1] [4].

  • Glutamate-Dopamine Crosstalk: Emerging hypotheses suggest NMDA receptor modulation enhances antipsychotic efficacy. Savoxepin’s tetracyclic structure shares features with NMDA-influencing compounds (e.g., amoxapine), yet its impact on glutamatergic transmission remains unexplored [9]. This gap is significant given ketamine’s demonstrated rapid antipsychotic effects via NMDA antagonism.

  • Therapeutic Repurposing Potential: Structural analogs demonstrate activity in behavioral disorders beyond psychosis. Savoxepin’s high D₂ specificity warrants investigation in conditions like Tourette’s syndrome or bipolar mania—domains where dopamine dysregulation is pathogenic [8].

Table 3: Critical Research Gaps and Proposed Methodologies

Properties

CAS Number

79262-46-7

Product Name

Savoxepin

IUPAC Name

18-(cyclopentylmethyl)-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C25H26N2O/c26-16-19-9-10-25-23(15-19)21-12-14-27(17-18-5-1-2-6-18)13-11-20(21)22-7-3-4-8-24(22)28-25/h3-4,7-10,15,18H,1-2,5-6,11-14,17H2

InChI Key

MUAHMQUPOQGKOQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)CN2CCC3=C(CC2)C4=C(C=CC(=C4)C#N)OC5=CC=CC=C35

Synonyms

CGP 19 486 A
CGP 19486A
cipazoxapine
cipazoxapine monomethanesulfonate
savoxepin mesylate
savoxepine
savoxepine mesylate

Canonical SMILES

C1CCC(C1)CN2CCC3=C(CC2)C4=C(C=CC(=C4)C#N)OC5=CC=CC=C35

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.